molecular formula C10H13BrO B13885665 (3-Bromo-2-propylphenyl)methanol

(3-Bromo-2-propylphenyl)methanol

Cat. No.: B13885665
M. Wt: 229.11 g/mol
InChI Key: OJBAKYWGLQJYMQ-UHFFFAOYSA-N
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Description

(3-Bromo-2-propylphenyl)methanol is an organic compound characterized by the presence of a bromine atom, a propyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-propylphenyl)methanol typically involves the bromination of 2-propylphenylmethanol. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process is designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-propylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (3-Bromo-2-propylphenyl)aldehyde or (3-Bromo-2-propylphenyl)ketone.

    Reduction: Formation of 2-propylphenylmethanol.

    Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-2-propylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Bromo-2-propylphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-methoxy-5-propylphenyl)methanol
  • (3-Bromo-2-ethoxy-5-propylphenyl)methanol
  • (3-Bromo-2-isopropoxy-5-propylphenyl)methanol

Uniqueness

(3-Bromo-2-propylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

(3-bromo-2-propylphenyl)methanol

InChI

InChI=1S/C10H13BrO/c1-2-4-9-8(7-12)5-3-6-10(9)11/h3,5-6,12H,2,4,7H2,1H3

InChI Key

OJBAKYWGLQJYMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=C1Br)CO

Origin of Product

United States

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